5-(Ethoxymethyl)imidazolidine-2,4-dione
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Overview
Description
5-(Ethoxymethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O3. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an ethoxymethyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)imidazolidine-2,4-dione typically involves the Bucherer-Bergs reaction, which is a well-known method for preparing imidazolidine-2,4-diones. This reaction involves the condensation of a ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-(Ethoxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various metabolic pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
- 5-(4-Ethoxyphenylamino)-3-phenylthiazolidine-2,4-dione
- 5-Benzylidene-3-(4-ethoxyphenyl)thiazolidine-2,4-dione
Uniqueness
5-(Ethoxymethyl)imidazolidine-2,4-dione is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(ethoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
SJINPDFTTKNEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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